An In-depth Technical Guide to 4-(p-Tolyloxy)benzonitrile
An In-depth Technical Guide to 4-(p-Tolyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 4-(p-Tolyloxy)benzonitrile (CAS No. 37563-42-1), a versatile diaryl ether nitrile that serves as a crucial intermediate in various fields of chemical synthesis. This document details its physicochemical properties, synthesis protocols, key applications, and analytical data for professionals engaged in pharmaceutical development, agrochemical research, and material science.
Physicochemical and Structural Data
4-(p-Tolyloxy)benzonitrile is a solid organic compound characterized by a benzonitrile moiety linked to a p-cresol through an ether bond. Its core properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 37563-42-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁NO | [1][2][3] |
| Molecular Weight | 209.25 g/mol | [1] |
| IUPAC Name | 4-(4-methylphenoxy)benzonitrile | |
| Synonyms | Benzonitrile, 4-(4-methylphenoxy)- | [2] |
| Appearance | White crystals or light yellow solid | [1] |
| Melting Point | 70-76 °C | [1] |
| Purity | ≥ 99% (GC) | [1] |
Synthesis of 4-(p-Tolyloxy)benzonitrile
The synthesis of 4-(p-Tolyloxy)benzonitrile is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a variation of the Ullmann condensation. The protocol detailed below is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.
Experimental Protocol: Synthesis from p-Cresol and p-Chlorobenzonitrile
This procedure outlines the synthesis through the reaction of p-cresol with p-chlorobenzonitrile in the presence of a strong base.
Reagents and Materials:
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p-Cresol
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p-Chlorobenzonitrile
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Potassium hydroxide (KOH)
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Dimethyl sulfoxide (DMSO)
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Deionized Water
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Reaction kettle or round-bottom flask with a reflux condenser and magnetic stirrer
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Standard filtration and drying apparatus
Procedure:
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Into a reaction kettle, add 1 L of water, 1.5 kg of potassium hydroxide, 2.5 kg of p-cresol, and 10 L of dimethyl sulfoxide.
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Stir the mixture and heat to 150°C to facilitate the formation of the potassium p-cresolate salt.
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Once the temperature is stable, add 3 kg of p-chlorobenzonitrile to the reaction mixture.
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Continue to stir the reaction at 150°C. The reaction is typically complete after 3 hours.
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After completion, recover the organic solvent (DMSO) via distillation under reduced pressure.
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Cool the remaining residue to room temperature by adding water.
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Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry to obtain the crude 4-(4-methylphenoxy)benzonitrile.
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The product can be further purified by recrystallization if necessary.
Applications in Research and Development
4-(p-Tolyloxy)benzonitrile is not typically an end-product but rather a versatile building block. Its diaryl ether core and reactive nitrile group make it a valuable precursor for more complex molecules in several industries.
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Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[1] Furthermore, it is a precursor for 4-(4-methylphenoxy)benzylamine, which is an essential intermediate for synthesizing pyrazole carboxamide compounds with potential biological activities.
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Agrochemical Industry: The structure of 4-(p-Tolyloxy)benzonitrile is a scaffold used in the development of modern agrochemicals, contributing to the creation of effective herbicides and pesticides.[1]
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Material Science: In material science, it is used in the formulation of specialty polymers and coatings. The incorporation of this molecule can enhance properties such as thermal stability and chemical resistance in the final polymer products.[1]
Spectroscopic and Analytical Data
While the compound is well-characterized, specific, publicly archived spectral data sets are sparse. A doctoral thesis from the University of Michigan confirms that the ¹H and ¹³C NMR spectra of the synthesized compound match literature data, affirming its successful synthesis via Ullmann coupling.[3]
| Analysis Method | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings and the methyl protons of the tolyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, the ether-linked carbons, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) stretch, C-O-C (ether) stretch, and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 209.25. |
Safety and Handling
Detailed toxicological data for 4-(p-Tolyloxy)benzonitrile is not widely available. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-(p-Tolyloxy)benzonitrile is a significant chemical intermediate with a well-established synthesis route. Its utility in the creation of high-value molecules for the pharmaceutical, agrochemical, and material science sectors underscores its importance. This guide provides the foundational technical information required for researchers to effectively synthesize and utilize this compound in their development pipelines.
